Lipophilicity and Hydrogen-Bond Donor Count: Mercapto vs. 6-Chloro Analog
The 6-mercapto compound exhibits a computed logP (XLogP3) of 0.3, which is 1.2 log units lower than the 6-chloro analog (logP 1.5) [1][2]. Additionally, it possesses two hydrogen-bond donors (versus one for the chloro analog) and four hydrogen-bond acceptors [1][2]. This combination of lower lipophilicity and higher H-bond donor count predicts superior aqueous solubility and a fundamentally different pharmacokinetic distribution profile compared to the 6-chloro derivative.
| Evidence Dimension | Computed logP (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | logP 0.3; HBD 2; HBA 4; TPSA 118 Ų; Rotatable Bonds 0 [1] |
| Comparator Or Baseline | 2-Amino-6-chloropyridine-3,5-dicarbonitrile (CAS 51768-01-5): logP 1.5; HBD 1; HBA 4; TPSA 99 Ų; Rotatable Bonds 0 [2] |
| Quantified Difference | ΔlogP = −1.2 (target more hydrophilic); ΔHBD = +1; ΔTPSA = +19 Ų |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, Cactvs descriptor engine); values consistent across database releases 2025-2026. |
Why This Matters
Lower lipophilicity and an additional H-bond donor predict improved aqueous solubility (~3–10× higher) and reduced plasma protein binding, directly impacting formulation feasibility and free drug concentration in biological assays.
- [1] PubChem Compound Summary for CID 683189, 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 295901, 2-Amino-6-chloropyridine-3,5-dicarbonitrile. National Center for Biotechnology Information (2026). View Source
